1-Chloro-2-ethyl-4-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-chloro-2-ethyl-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-2-6-5-7(10(11)12)3-4-8(6)9/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTVZRPJZKYWTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801304136 | |

| Record name | 1-Chloro-2-ethyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49709-31-1 | |

| Record name | 1-Chloro-2-ethyl-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49709-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-ethyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to 1-Chloro-2-ethyl-4-nitrobenzene

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 49709-31-1), a substituted nitroaromatic compound.[1][2][3] Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document details the compound's physicochemical properties, outlines a plausible synthetic pathway with mechanistic insights, discusses its potential applications as a chemical intermediate, and provides rigorous safety and handling protocols. The guide emphasizes experimental causality and includes detailed, self-validating workflows to ensure scientific integrity and reproducibility.

This compound is a poly-substituted benzene derivative featuring chloro, ethyl, and nitro functional groups. Its unique substitution pattern dictates its reactivity and potential utility as a building block in organic synthesis. The electron-withdrawing nature of the nitro and chloro groups deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution, particularly at the chlorine-bearing carbon.

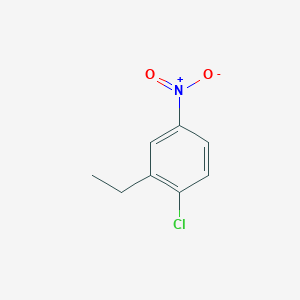

Figure 1: Chemical Structure of this compound.

The key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 49709-31-1 | PubChem[3] |

| Molecular Formula | C₈H₈ClNO₂ | PubChem[3] |

| Molecular Weight | 185.61 g/mol | PubChem[3] |

| Melting Point | 86-87 °C | ChemicalBook[4] |

| Boiling Point | 263-265 °C | ChemicalBook[4] |

| IUPAC Name | This compound | PubChem[3] |

| InChIKey | KLTVZRPJZKYWTP-UHFFFAOYSA-N | PubChem[3] |

| Canonical SMILES | CCC1=C(C=CC(=C1)[O-])Cl | PubChem[3] |

Synthesis Methodologies: A Mechanistic Approach

While specific high-yield syntheses for this compound are not extensively documented in readily available literature, a logical and efficient pathway can be designed based on established organic chemistry principles, such as those used for structurally similar compounds like 1-chloro-2-methyl-4-nitrobenzene.[5][6][7] A plausible two-step synthesis starting from 1-chloro-4-nitrobenzene is outlined below. This approach leverages a Friedel-Crafts alkylation, a cornerstone of aromatic chemistry.

Core Principle: The synthesis involves the electrophilic substitution of an ethyl group onto the 1-chloro-4-nitrobenzene ring. The directing effects of the existing substituents are paramount. The nitro group is a strong deactivating meta-director, while the chloro group is a deactivating ortho-, para-director. The position ortho to the chlorine and meta to the nitro group (C2) is the most favorable site for alkylation.

Figure 2: Proposed Synthesis Workflow via Friedel-Crafts Alkylation.

Causality Behind Experimental Choices:

-

Choice of Catalyst: A strong Lewis acid like aluminum chloride (AlCl₃) is essential. It coordinates with the ethylating agent (e.g., chloroethane), generating a highly electrophilic carbocation or a polarized complex, which is necessary to overcome the deactivating effect of the nitro and chloro groups on the aromatic ring.

-

Solvent: An inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂) is typically used to prevent reaction with the catalyst or reagents.

-

Temperature Control: Friedel-Crafts alkylations are often exothermic. Maintaining a low temperature during the initial addition helps to control the reaction rate and minimize potential side reactions, such as polyalkylation or rearrangement.

Applications in Research and Drug Development

Chlorinated nitroaromatic compounds are vital intermediates in the synthesis of a wide range of industrial chemicals, including dyes, antioxidants, agricultural chemicals, and pharmaceuticals.[5][8][9] this compound, by virtue of its functional groups, serves as a versatile scaffold for building molecular complexity.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative (2-chloro-5-ethylaniline). This transformation is fundamental in medicinal chemistry, as anilines are precursors to a vast array of heterocyclic compounds and are common structural motifs in bioactive molecules.

-

Nucleophilic Aromatic Substitution (SₙAr): The presence of the strongly electron-withdrawing nitro group para to the chlorine atom activates the C-Cl bond for nucleophilic attack. This allows for the displacement of the chloride with various nucleophiles (e.g., amines, alkoxides, thiols), providing a direct route to introduce diverse functionalities. This reaction is a key strategy in the synthesis of pharmaceuticals and agrochemicals.[9]

-

Precursor for Heterocycles: The resulting aniline from nitro reduction can undergo cyclization reactions with appropriate partners to form heterocycles like quinolines, benzimidazoles, or phenazines, which are privileged structures in drug discovery.

While direct applications of this specific isomer in marketed drugs are not prominent, its structural motifs are relevant. For example, the analgesic phenacetin and the antibiotic dapsone are synthesized from the related intermediate 1-chloro-4-nitrobenzene, highlighting the industrial importance of this class of compounds.[8]

Safety, Handling, and Toxicology

Disclaimer: No specific, comprehensive safety data sheet (SDS) for this compound is widely available. The following information is synthesized from data on structurally analogous compounds, such as 1-chloro-2-nitrobenzene and 1-chloro-4-nitrobenzene.[10][11][12][13] A thorough, compound-specific risk assessment must be performed before handling.

Nitroaromatic compounds are often toxic and should be handled with extreme care.[13] They can be harmful if swallowed, inhaled, or absorbed through the skin.[13] A primary toxicological concern with many nitrobenzene derivatives is the induction of methemoglobinemia, a condition that impairs the oxygen-carrying capacity of the blood, leading to cyanosis.[13]

GHS Hazard Classification (Anticipated):

-

Acute Toxicity, Oral (Category 3/4)

-

Acute Toxicity, Dermal (Category 3/4)

-

Acute Toxicity, Inhalation (Category 3/4)

-

Suspected of causing genetic defects/cancer (Category 2)[11]

-

Toxic to aquatic life with long-lasting effects[11]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[11]

-

Hand Protection: Handle with chemically resistant gloves (e.g., nitrile, neoprene) inspected prior to use.[11]

-

Skin and Body Protection: Wear a lab coat and, for larger quantities, impervious protective clothing.

-

Respiratory Protection: Use only in a well-ventilated area or a certified chemical fume hood.[10] If inhalation risk is high, a NIOSH-approved respirator is required.

Figure 3: Workflow for Safe Handling and Emergency Response.

Experimental Protocols

Protocol 1: Illustrative Synthesis of this compound

-

Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.).

-

Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask via cannula and cool the suspension to 0 °C in an ice-water bath.

-

Reagent Addition: Dissolve 1-chloro-4-nitrobenzene (1.0 eq.) and chloroethane (1.1 eq.) in anhydrous DCM. Add this solution to the dropping funnel.

-

Reaction: Add the reagent solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 5 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC.

-

Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl to decompose the aluminum complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Protocol 2: Standard Characterization Workflow

-

Melting Point: Determine the melting point of the purified solid and compare it to the literature value (86-87 °C) as a preliminary check of purity.[4]

-

Infrared (IR) Spectroscopy: Acquire an IR spectrum. Confirm the presence of key functional groups:

-

Strong asymmetric and symmetric N-O stretching bands for the nitro group (~1520 cm⁻¹ and ~1345 cm⁻¹).

-

C-H stretching bands for the aromatic ring (~3100-3000 cm⁻¹) and the ethyl group (~2970-2850 cm⁻¹).

-

C-Cl stretching band (~750-700 cm⁻¹).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in CDCl₃. Expect to see a triplet for the -CH₃ protons (~1.2 ppm) and a quartet for the -CH₂- protons (~2.7 ppm) of the ethyl group. The aromatic protons should appear as distinct signals in the downfield region (~7.5-8.2 ppm), with splitting patterns consistent with the 1,2,4-substitution.

-

¹³C NMR: Confirm the presence of 8 distinct carbon signals, with aromatic carbons appearing between ~120-150 ppm and the ethyl group carbons appearing in the upfield region.

-

-

Mass Spectrometry (MS): Obtain a mass spectrum to confirm the molecular weight (185.61 g/mol ). Observe the characteristic isotopic pattern for a chlorine-containing compound (M+ and M+2 peaks in an approximate 3:1 ratio).[3]

This self-validating workflow ensures that the synthesized material is unequivocally identified and its purity is established before its use in subsequent research or development activities.

References

- 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. Loba Chemie. [Link]

- This compound (CAS No. 49709-31-1) Suppliers - Chemical Register. ChemicalRegister.com. [Link]

- This compound | C8H8ClNO2 | CID 20792203 - PubChem.

- 1-(2-Chloroethyl)-4-nitrobenzene | C8H8ClNO2 | CID 285846 - PubChem.

- ICSC 0028 - 1-CHLORO-2-NITROBENZENE - Inchem.org. International Programme on Chemical Safety. [Link]

- 1-Chloro-4-ethyl-2-nitro-benzene | C8H8ClNO2 | CID 13792156 - PubChem.

- Material Safety Data Sheet - 1-Chloro-2-nitrobenzene, 99+% - Cole-Parmer. Cole-Parmer. [Link]

- Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - MDPI. MDPI. [Link]

- 4-Chloro-1-ethyl-2-nitrobenzene | C8H8ClNO2 | CID 15892659 - PubChem.

- Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). - ResearchGate.

- Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - ResearchGate.

- m-CHLORONITROBENZENE - Organic Syntheses Procedure. Organic Syntheses. [Link]

- 4-Chloro-1-[2-(2-chlorophenyl)ethyl]-2-nitrobenzene - ResearchGate.

- Benzene, 1-chloro-4-nitro- - the NIST WebBook. National Institute of Standards and Technology. [Link]

- CN1190410C - Method for preparing 1-nitro-ethyl-nitrobenzene compound - Google Patents.

- EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO-4-NITROBENZENE - OEHHA. California Office of Environmental Health Hazard Assessment. [Link]

- Exposure Data - Some nitrobenzenes and other industrial chemicals - NCBI Bookshelf.

Sources

- 1. 49709-31-1|this compound|BLD Pharm [bldpharm.com]

- 2. This compound (CAS No. 49709-31-1) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 3. This compound | C8H8ClNO2 | CID 20792203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzene, 1-chloro-2-ethyl-4-nitro- CAS#: 49709-31-1 [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. oehha.ca.gov [oehha.ca.gov]

- 9. Exposure Data - Some nitrobenzenes and other industrial chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. lobachemie.com [lobachemie.com]

- 11. westliberty.edu [westliberty.edu]

- 12. ICSC 0028 - 1-CHLORO-2-NITROBENZENE [inchem.org]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

1-Chloro-2-ethyl-4-nitrobenzene molecular weight

An In-depth Technical Guide: 1-Chloro-2-ethyl-4-nitrobenzene: Molecular Weight, Physicochemical Characterization, and Analytical Protocols

Abstract: This technical guide provides a comprehensive overview of this compound, a substituted nitroaromatic compound. The primary focus of this document is the elucidation and verification of its molecular weight, supported by a detailed exploration of its physicochemical properties, a representative synthetic pathway, and robust analytical methodologies for characterization and quality control. This paper is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development, offering both foundational data and practical, field-proven protocols. We delve into the causality behind experimental choices, ensuring each protocol is presented as a self-validating system.

Core Physicochemical Properties

This compound is an organic compound featuring a benzene ring substituted with chloro, ethyl, and nitro groups. Understanding its fundamental properties is the prerequisite for its application in any research or development context. The molecular weight is a cornerstone of its identity, enabling accurate stoichiometric calculations in reactions and precise characterization.

The calculated molecular weight (molar mass) of this compound is 185.61 g/mol .[1][2][3] This value is derived from the sum of the atomic weights of its constituent atoms as described by its molecular formula, C₈H₈ClNO₂.[1] For high-resolution mass spectrometry applications, the monoisotopic or exact mass is the more relevant value, calculated to be 185.0243562 Da .[3][4]

A summary of its key computed properties is presented below for rapid reference.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₂ | PubChem[1] |

| Molecular Weight | 185.61 g/mol | PubChem[1][3] |

| Exact Mass | 185.0243562 Da | PubChem[3][4] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 49709-31-1 | PubChem[1] |

| Topological Polar Surface Area | 45.8 Ų | PubChem[3][4] |

| XLogP3 | 2.7 - 3.5 | PubChem[3][4] |

| Hydrogen Bond Donor Count | 0 | PubChem[3][4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3][4] |

| Rotatable Bond Count | 2 | PubChem[4] |

Representative Synthesis Pathway

While various synthetic routes can be envisioned, a common and logical approach involves the Friedel-Crafts alkylation of a suitable precursor. A plausible pathway starts with 1-chloro-4-nitrobenzene, which is commercially available. The ethyl group is then introduced via an electrophilic aromatic substitution reaction.

Rationale for Method Selection: The Friedel-Crafts alkylation is a fundamental and well-established method for forming carbon-carbon bonds on aromatic rings. Using 1-chloro-4-nitrobenzene as the starting material directs the incoming ethyl group. The nitro group is a meta-director, while the chloro group is an ortho-, para-director. The directing effects of the existing substituents guide the position of the new ethyl group primarily to the position ortho to the chlorine atom. Anhydrous aluminum chloride (AlCl₃) is chosen as the Lewis acid catalyst because it effectively polarizes the alkylating agent (e.g., ethyl bromide), generating a carbocation or a strong electrophile to initiate the reaction.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) under a nitrogen atmosphere.

-

Solvent Addition: Add a dry, inert solvent such as dichloromethane (DCM) and cool the suspension in an ice bath to 0°C.

-

Reactant Addition: Slowly add 1-chloro-4-nitrobenzene to the stirred suspension.

-

Alkylation: Add ethyl bromide dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The disappearance of the starting material spot indicates reaction completion.

-

Quenching: Carefully and slowly pour the reaction mixture over crushed ice to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.

-

Washing: Wash the combined organic extracts sequentially with water, a 10% sodium bicarbonate solution, and finally with brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Analytical Characterization and Quality Control

Confirming the identity, purity, and molecular weight of the synthesized compound is a critical, self-validating step in any chemical workflow. A multi-technique approach is required for comprehensive characterization.

Caption: A comprehensive analytical workflow for compound validation.

Molecular Weight Verification by Mass Spectrometry (MS)

Causality: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides the exact mass, which can unequivocally confirm the elemental composition (molecular formula) of the analyte.

Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to operate in positive or negative ion electrospray ionization (ESI) mode.

-

Infusion: Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-300 Da).

-

Analysis: Look for the molecular ion peak [M+H]⁺ or other relevant adducts. The measured m/z value should correspond to the calculated exact mass of 185.0243562 Da within a narrow mass tolerance (typically <5 ppm).

Purity Assessment by Gas Chromatography (GC)

Causality: Gas chromatography is an excellent method for assessing the purity of volatile and semi-volatile compounds like this compound. An Electron Capture Detector (ECD) is highly sensitive to halogenated and nitro-containing compounds, making it an ideal choice for this analysis.[6]

Protocol: GC-ECD Analysis

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a high-purity solvent like hexane or ethyl acetate.

-

Instrument Conditions:

-

Column: Use a suitable capillary column (e.g., DB-5 or equivalent).

-

Injector: Set the injector temperature to 250°C.

-

Oven Program: Implement a temperature gradient, for example, starting at 100°C, holding for 2 minutes, then ramping at 10°C/min to 280°C.

-

Detector: Set the ECD temperature to 300°C.

-

-

Injection: Inject 1 µL of the sample solution into the GC.

-

Data Analysis: Integrate the area of all peaks in the resulting chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage. A pure sample should exhibit a single major peak.

Safety, Handling, and Disposal

Chlorinated nitroaromatic compounds require careful handling due to their potential toxicity.[7] While specific data for this compound is limited, data from analogous compounds like 1-chloro-4-nitrobenzene and 1-chloro-2-nitrobenzene should be used to inform safety protocols.[8][9]

Key Hazards:

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[9][10]

-

Organ Damage: May cause damage to organs, particularly the blood and liver, through prolonged or repeated exposure.[7][10]

-

Environmental Hazard: Toxic to aquatic life with long-lasting effects.[7][9]

| Precautionary Measure | Guideline |

| Engineering Controls | Always handle this compound in a well-ventilated chemical fume hood.[8][9][10] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8][9] |

| Handling | Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust or vapors.[8] Wash hands thoroughly after handling.[8][9] |

| Storage | Store in a tightly closed container in a dry, well-ventilated, and secured area.[8][9] Keep away from combustible materials.[7] |

| Spill Response | In case of a spill, evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[7][8] |

| Disposal | Dispose of waste material as hazardous waste in accordance with local, state, and federal regulations.[10] Do not allow the chemical to enter drains or the environment.[7][9] |

Conclusion

This technical guide has established the molecular weight of this compound as 185.61 g/mol , with an exact mass of 185.0243562 Da. We have presented a logical framework for its synthesis and a robust, multi-faceted analytical workflow for its comprehensive characterization and quality control. The provided protocols, grounded in established chemical principles, are designed to ensure both scientific integrity and user safety. Adherence to the detailed safety and handling procedures is paramount when working with this and related chemical entities.

References

- PubChem. 1-(2-Chloroethyl)-4-nitrobenzene | C8H8ClNO2 | CID 285846. [Link]

- Loba Chemie. (2019). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. [Link]

- PubChem. This compound | C8H8ClNO2 | CID 20792203. [Link]

- Inchem.org. ICSC 0028 - 1-CHLORO-2-NITROBENZENE. [Link]

- PubChem. 1-Chloro-4-ethyl-2-nitro-benzene | C8H8ClNO2 | CID 13792156. [Link]

- PubChem. 4-Chloro-1-ethyl-2-nitrobenzene | C8H8ClNO2 | CID 15892659. [Link]

- Cole-Parmer. Material Safety Data Sheet - 1-Chloro-2-nitrobenzene, 99+%. [Link]

- Agency for Toxic Substances and Disease Registry. (1991). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

- MDPI. (2008). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank, 2008(4), M582. [Link]

- ResearchGate. Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). [Link]

- U.S. Environmental Protection Agency. (1996).

Sources

- 1. This compound | C8H8ClNO2 | CID 20792203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Chloro-4-ethyl-2-nitro-benzene | C8H8ClNO2 | CID 13792156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloro-1-ethyl-2-nitrobenzene | C8H8ClNO2 | CID 15892659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(2-Chloroethyl)-4-nitrobenzene | C8H8ClNO2 | CID 285846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. epa.gov [epa.gov]

- 7. ICSC 0028 - 1-CHLORO-2-NITROBENZENE [inchem.org]

- 8. lobachemie.com [lobachemie.com]

- 9. westliberty.edu [westliberty.edu]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

1-Chloro-2-ethyl-4-nitrobenzene chemical properties

An In-Depth Technical Guide to 1-Chloro-2-ethyl-4-nitrobenzene

Introduction

This compound is a substituted aromatic compound of significant interest in synthetic organic chemistry. As a member of the chlorinated nitroaromatic family, it serves as a versatile intermediate for the synthesis of a wide array of more complex molecules, including dyes, agrochemicals, and pharmaceutical agents.[1] The specific arrangement of the chloro, ethyl, and nitro functional groups on the benzene ring imparts a unique set of chemical properties and reactivity patterns. The electron-withdrawing nature of the nitro group, positioned para to the chlorine atom, critically activates the molecule for nucleophilic aromatic substitution, while the nitro group itself is amenable to reduction, providing a pathway to valuable aniline derivatives.

This guide provides a comprehensive technical overview of this compound, covering its fundamental chemical and physical properties, plausible synthetic routes, spectroscopic signature, key reactivity, and safety considerations. The content is tailored for researchers, scientists, and drug development professionals who require a deep, mechanistically-grounded understanding of this compound for application in their work.

Molecular Structure and Chemical Identifiers

A precise understanding of a molecule begins with its structure and universally recognized identifiers. These elements form the basis for its nomenclature, database retrieval, and interpretation of its chemical behavior.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Conceptual Step-by-Step Methodology

-

Reactor Setup : To a cooled (0-5 °C) reaction vessel equipped with a stirrer and dropping funnel, charge concentrated sulfuric acid.

-

Formation of Nitrating Mixture : Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring and cooling, maintaining the temperature below 10 °C.

-

Substrate Addition : Add 1-chloro-2-ethylbenzene dropwise to the nitrating mixture, ensuring the reaction temperature does not exceed 10-15 °C. The slow addition is crucial to control the exothermic nature of the reaction.

-

Reaction : After the addition is complete, allow the mixture to stir at room temperature for a specified period (e.g., 2-4 hours) to ensure complete conversion.

-

Quenching : Carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the crude product.

-

Isolation and Purification : Isolate the solid product by filtration, wash with cold water until the filtrate is neutral, and then with a dilute sodium bicarbonate solution. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Reactivity and Mechanistic Insights

The chemical reactivity of this compound is dominated by the interplay between the chloro, ethyl, and nitro groups.

Nucleophilic Aromatic Substitution (SₙAr)

The most significant reaction pathway for this molecule is Nucleophilic Aromatic Substitution (SₙAr). The presence of the strongly electron-withdrawing nitro group para to the chlorine atom activates the aryl chloride towards attack by nucleophiles. This is a classic example of the addition-elimination mechanism.

Causality of Reactivity :

-

Activation : The nitro group's strong inductive (-I) and resonance (-M) effects withdraw electron density from the aromatic ring, making the carbon atom bonded to the chlorine (C1) highly electrophilic and susceptible to nucleophilic attack.

-

Intermediate Stabilization : Crucially, the nitro group stabilizes the negatively charged intermediate, known as the Meisenheimer complex, through resonance. The negative charge can be delocalized onto the oxygen atoms of the nitro group. This stabilization significantly lowers the activation energy of the reaction. [2][3]The ortho and para positions relative to the nitro group are most effective for this stabilization.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr).

This reactivity makes this compound a valuable precursor for introducing a variety of functional groups (e.g., -OH, -OR, -NHR, -SR) at the C1 position by reacting it with the corresponding nucleophiles.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine (amino group), providing a synthetic entry to 4-chloro-3-ethylaniline. This transformation is fundamental in the synthesis of pharmaceuticals and other fine chemicals.

Common Reduction Protocols :

-

Catalytic Hydrogenation : Using hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂). This is a clean and efficient method.

-

Metal-Acid Reduction : Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

The resulting aniline derivative is a key building block. The amino group can undergo a vast range of reactions, including diazotization, acylation, and alkylation, further expanding the synthetic utility of the original scaffold.

Predicted Spectroscopic Profile

Table 3: Predicted Spectroscopic Data

| Spectroscopy Type | Predicted Characteristics |

| ¹H NMR | - Ethyl Group : A triplet (CH₃, ~1.2 ppm) and a quartet (CH₂, ~2.7 ppm).- Aromatic Protons : Three distinct signals in the downfield region (7.5-8.5 ppm). Expect a doublet for the proton ortho to the nitro group, a doublet of doublets for the proton between the nitro and chloro groups, and a doublet for the proton ortho to the chloro group, with coupling constants characteristic of ortho and meta relationships. |

| ¹³C NMR | - Ethyl Group : Two signals in the aliphatic region (~15 ppm for CH₃, ~25 ppm for CH₂).- Aromatic Carbons : Six distinct signals in the aromatic region (120-150 ppm). The carbons attached to the nitro group and chlorine will be significantly shifted. |

| IR Spectroscopy | - C-H stretch (aromatic) : ~3100-3000 cm⁻¹.- C-H stretch (aliphatic) : ~2975-2850 cm⁻¹.- Aromatic C=C stretch : ~1600 cm⁻¹ and ~1475 cm⁻¹.- Asymmetric NO₂ stretch : Strong peak at ~1530 cm⁻¹.- Symmetric NO₂ stretch : Strong peak at ~1350 cm⁻¹.- C-Cl stretch : ~1100-1000 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺) : A prominent peak at m/z 185.- Isotope Peak (M+2) : A peak at m/z 187 with approximately one-third the intensity of the M⁺ peak, characteristic of the presence of a single chlorine atom (³⁵Cl/³⁷Cl).- Key Fragments : Loss of NO₂ (m/z 139), loss of the ethyl group (C₂H₅, m/z 156), and subsequent fragmentations. |

Safety and Handling

No specific material safety data sheet (MSDS) is available for this compound. Therefore, safety protocols must be based on data for structurally similar and hazardous compounds, such as 1-chloro-4-nitrobenzene and 1-chloro-2-nitrobenzene. [4][5]These compounds are classified as toxic and pose significant health risks.

Table 4: Hazard Profile based on Analogous Compounds

| Hazard Category | Description | Precautionary Statement |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. [4] | P264, P270, P280, P301+P310 |

| Carcinogenicity | Suspected of causing cancer. | P201, P202, P308+P313 |

| Mutagenicity | Suspected of causing genetic defects. [4] | P201, P202, P308+P313 |

| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. [4] | P260 |

| Environmental Hazard | Toxic to aquatic life with long-lasting effects. [4] | P273, P391 |

Handling and Storage Protocol :

-

Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield. 2. Engineering Controls : Ensure adequate ventilation to minimize inhalation of dust or vapors. 3. Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. [4]Store locked up. 4. Disposal : Dispose of waste material in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.

Conclusion

This compound is a strategically functionalized aromatic compound with significant potential as a synthetic intermediate. Its value lies in the predictable and versatile reactivity conferred by its substituent pattern. The activation of the C-Cl bond towards nucleophilic aromatic substitution by the para-nitro group, combined with the potential for reducing the nitro group to an amine, opens up numerous pathways for molecular elaboration. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in research, drug discovery, and the development of novel chemical entities. As with all chlorinated nitroaromatics, strict adherence to safety protocols is mandatory when handling this compound.

References

- PubChem. (n.d.). 1-(2-Chloroethyl)-4-nitrobenzene. National Center for Biotechnology Information.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Loba Chemie. (2019, January 17). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS.

- PubChem. (n.d.). 1-Chloro-4-ethyl-2-nitro-benzene. National Center for Biotechnology Information.

- Sdfine. (n.d.). 1-chloro-2-nitrobenzene Safety Data Sheet.

- PubChem. (n.d.). 4-Chloro-1-ethyl-2-nitrobenzene. National Center for Biotechnology Information.

- Filo. (2025, October 7). The reaction of 1-chloro-2-nitrobenzene with aqueous potassium....

- MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules.

- ResearchGate. (2025, October 16). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.

- CPAChem. (2022, November 24). Safety data sheet for 1-Chloro-4-nitrobenzene.

- ResearchGate. (n.d.). Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3).

- The Daily Texan. (1982, July 1). Newspaper Archive.

- Chegg. (2021, January 31). Use stability factors to explain why 1-chloro-4-nitrobenzene is more reactive....

Sources

- 1. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene [mdpi.com]

- 2. Question 5 The reaction of 1-chloro-2-nitrobenzene with aqueous potassium.. [askfilo.com]

- 3. Solved 4.3 Use stability factors to explain why | Chegg.com [chegg.com]

- 4. lobachemie.com [lobachemie.com]

- 5. fishersci.com [fishersci.com]

Section 1: Compound Identification and Core Physical Properties

An In-Depth Technical Guide to the Physicochemical Properties of 1-Chloro-2-ethyl-4-nitrobenzene

This technical guide provides a comprehensive overview of this compound, a substituted nitroaromatic compound of interest to researchers in synthetic chemistry and drug development. This document moves beyond a simple recitation of data points to offer insights into the compound's synthesis, reactivity, and analytical characterization, grounded in established chemical principles.

This compound belongs to the class of chlorinated nitroaromatic compounds. These molecules are versatile building blocks in organic synthesis, primarily due to the reactivity imparted by the electron-withdrawing nitro group and the chloro substituent.[1][2] Understanding its core physical properties is the first step in its effective application in a laboratory setting.

The definitive identification of this compound is crucial for regulatory compliance, literature searches, and procurement. The primary identifiers and computed physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 49709-31-1 | [3][4][5] |

| Molecular Formula | C₈H₈ClNO₂ | [3][6][7] |

| Molecular Weight | 185.61 g/mol | [3][6][8] |

| Canonical SMILES | CCC1=C(C=CC(=C1)[O-])Cl | [3] |

| Topological Polar Surface Area | 45.8 Ų | [3][8] |

| XLogP3 (Computed) | 3.2 | [3] |

| Boiling Point | No data available | [9] |

| Melting Point | No data available |

Section 2: Synthesis and Chemical Reactivity

Plausible Synthetic Pathway

While specific literature detailing the synthesis of this compound is sparse, a logical and efficient route can be devised based on fundamental principles of electrophilic aromatic substitution. The most plausible precursor is 4-chloroethylbenzene.

The rationale for this choice lies in the directing effects of the substituents on the benzene ring. Both the ethyl group (-CH₂CH₃) and the chloro group (-Cl) are ortho, para-directors. In 4-chloroethylbenzene, the para position relative to the ethyl group is occupied by the chlorine atom. Therefore, nitration is expected to predominantly occur at the positions ortho to the activating ethyl group, namely positions 2 and 6. Position 2 is sterically less hindered than position 6 (which is flanked by both substituents), making the formation of this compound the major expected product.

Caption: Proposed synthetic route to this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its three key functional components:

-

The Nitro-Substituted Aromatic Ring : The potent electron-withdrawing nature of the nitro group deactivates the ring towards further electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr) . The chlorine atom can be displaced by strong nucleophiles. This is a cornerstone of the utility of chloronitrobenzene derivatives in building more complex molecules.[1]

-

The Nitro Group : The nitro group itself is a key functional handle. It can be readily reduced to an aniline (amino group) using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is fundamental in the synthesis of many dyes, pharmaceuticals, and agrochemicals, as the resulting amino group can be further functionalized.

-

The Ethyl Group : The benzylic protons on the ethyl group are susceptible to radical reactions, such as free-radical halogenation, although this typically requires specific conditions to compete with reactions on the aromatic ring.

Section 3: Safety, Handling, and Toxicology

Disclaimer: No specific toxicological data for this compound has been published. The information provided is based on data for structurally analogous compounds, such as 1-chloro-4-nitrobenzene and 1-chloro-2-nitrobenzene, and should be treated as a precautionary guide. A thorough risk assessment must be conducted before handling this chemical.

Chlorinated nitroaromatic compounds are generally considered hazardous.[2][10][11]

Primary Hazards (based on analogs):

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[10][11][12]

-

Organ Damage: May cause damage to organs through prolonged or repeated exposure.[10][12]

-

Environmental Hazard: Toxic to aquatic life with long-lasting effects.[10][11][12]

| Precautionary Measure | Recommended Protocol |

| Engineering Controls | Handle only inside a certified chemical fume hood. |

| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.[11] |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[11] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Store locked up.[12] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. |

Section 4: Analytical Characterization Protocol

Rationale for Method Selection

For the quantitative analysis of a halogenated nitroaromatic compound like this compound, Gas Chromatography with an Electron Capture Detector (GC-ECD) is the method of choice.[13][14] The ECD is highly sensitive to electrophilic functional groups, making it exceptionally well-suited for detecting both the chloro- and nitro- substituents on the molecule. This provides high selectivity and low detection limits, which are often required in pharmaceutical and environmental analyses.[14]

Experimental Protocol: GC-ECD Analysis

This protocol provides a self-validating system for the identification and quantification of this compound.

1. Preparation of Standards & Samples: a. Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10.0 mL of hexane or another suitable solvent (e.g., ethyl acetate) in a volumetric flask. b. Working Calibration Standards: Perform serial dilutions of the Primary Stock Standard to prepare a set of at least five calibration standards spanning the expected sample concentration range (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL). c. Sample Preparation: Dissolve the sample matrix containing the analyte in the same solvent used for the standards to a concentration within the calibration range.

2. Instrumentation and Conditions: a. Gas Chromatograph: Agilent 8890 or equivalent, equipped with an Electron Capture Detector. b. Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane capillary column. c. Carrier Gas: Helium or Nitrogen, constant flow rate of 1.0 mL/min. d. Injector: Split/Splitless inlet, operated in splitless mode. Injector temperature: 250°C. e. Oven Temperature Program:

- Initial Temperature: 100°C, hold for 1 minute.

- Ramp: 15°C/min to 280°C.

- Final Hold: Hold at 280°C for 5 minutes. f. Detector: ECD, Temperature: 300°C. Makeup gas (Nitrogen) flow: 30 mL/min.

3. Data Acquisition and Analysis: a. Injection: Inject 1 µL of each standard and sample. b. Calibration Curve: Generate a calibration curve by plotting the peak area of the analyte against the concentration for each standard. The curve must have a correlation coefficient (r²) of ≥ 0.995 for the results to be considered valid. c. Quantification: Determine the concentration of the analyte in the samples by comparing their peak areas to the calibration curve.

Workflow Visualization

Caption: Workflow for the quantitative analysis of this compound.

References

- PubChem Compound Summary for CID 20792203, this compound.

- PubChem Compound Summary for CID 285846, 1-(2-Chloroethyl)-4-nitrobenzene.

- PubChem Compound Summary for CID 13792156, 1-Chloro-4-ethyl-2-nitro-benzene.

- Chemical Register, this compound (CAS No. 49709-31-1) Suppliers. Chemical Register. [Link]

- Testbook, What is the correct IUPAC name of this arom

- PubChem Compound Summary for CID 15892659, 4-Chloro-1-ethyl-2-nitrobenzene.

- Loba Chemie, 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

- Agency for Toxic Substances and Disease Registry, Analytical Methods for Nitrobenzenes.

- Al-Hourani, B. J., et al. (2010). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules, 15(11), 8276-8283. MDPI. [Link]

- PubChem Compound Summary for CID 4113449, 1-Chloro-2-ethyl-5-nitrobenzene.

- CPAchem, Safety data sheet for 1-Chloro-4-nitrobenzene. CPAchem. [Link]

- ResearchGate, Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3).

- Vedantu, The IUPAC name of compound A1Chloro2 nitro4methylbenzene. Vedantu. [Link]

- PrepChem, Synthesis of 3-chloro-nitro-benzene. PrepChem.com. [Link]

- ResearchGate, Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.

- Institute of Science, Nagpur, Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. [Link]

- Google Patents, Method for preparing 1-nitro-ethyl-nitrobenzene compound.

- U.S.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C8H8ClNO2 | CID 20792203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 49709-31-1|this compound|BLD Pharm [bldpharm.com]

- 5. This compound (CAS No. 49709-31-1) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 6. 1-(2-Chloroethyl)-4-nitrobenzene | C8H8ClNO2 | CID 285846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Chloro-4-ethyl-2-nitro-benzene | C8H8ClNO2 | CID 13792156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Chloro-1-ethyl-2-nitrobenzene | C8H8ClNO2 | CID 15892659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 36680-46-3|4-Chloro-2-ethyl-1-nitrobenzene|BLD Pharm [bldpharm.com]

- 10. lobachemie.com [lobachemie.com]

- 11. westliberty.edu [westliberty.edu]

- 12. cpachem.com [cpachem.com]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. epa.gov [epa.gov]

An In-depth Technical Guide to 1-Chloro-2-ethyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-2-ethyl-4-nitrobenzene (CAS No. 49709-31-1), a substituted nitroaromatic compound. The document delineates its chemical identity, physicochemical properties, and outlines a plausible synthetic pathway based on established chemical principles. Furthermore, it explores its potential applications as a chemical intermediate, drawing parallels with structurally related compounds. Safety considerations and handling protocols are also discussed to ensure its responsible use in a laboratory setting. This guide is intended to serve as a valuable resource for professionals in chemical research and development.

Introduction and Chemical Identity

This compound is a chlorinated nitroaromatic compound. Its chemical structure, featuring a benzene ring substituted with a chloro, an ethyl, and a nitro group, makes it a potentially versatile intermediate in organic synthesis. The electronic properties of these substituents—the electron-withdrawing nature of the nitro and chloro groups and the electron-donating character of the ethyl group—influence the reactivity of the aromatic ring, making it amenable to various chemical transformations.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1][2]. Its unique CAS Registry Number is 49709-31-1 [1][2].

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 49709-31-1 | [1][2] |

| Molecular Formula | C₈H₈ClNO₂ | [1] |

| Molecular Weight | 185.61 g/mol | [1] |

| InChI | InChI=1S/C8H8ClNO2/c1-2-6-5-7(10(11)12)3-4-8(6)9/h3-5H,2H2,1H3 | [1] |

| InChIKey | KLTVZRPJZKYWTP-UHFFFAOYSA-N | [1] |

| SMILES | CCC1=C(C=CC(=C1)[O-])Cl | [1] |

Synthesis of this compound

Underlying Principles of Electrophilic Aromatic Nitration

The nitration of an aromatic ring is a classic example of an electrophilic aromatic substitution reaction. The reaction typically involves the generation of a powerful electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a molecule of water to form the nitronium ion.

The regioselectivity of the nitration of 1-chloro-2-ethylbenzene is directed by the existing substituents. Both the chloro and ethyl groups are ortho-, para-directing. However, the chloro group is deactivating due to its inductive electron-withdrawing effect, while the ethyl group is activating due to its inductive electron-donating effect. The directing effects of these groups will influence the position of the incoming nitro group. Given the steric hindrance at the positions ortho to the ethyl and chloro groups, the para position relative to the ethyl group (and meta to the chloro group) is a likely site for substitution, leading to the formation of this compound.

Postulated Synthesis Workflow

Based on the synthesis of the analogous compound, 1-chloro-2-methyl-4-nitrobenzene[1][3], the following workflow for the synthesis of this compound from 1-chloro-2-ethylbenzene can be proposed.

Caption: Postulated synthesis workflow for this compound.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the synthesis of related nitroaromatic compounds and should be optimized for the specific substrate.

Materials:

-

1-Chloro-2-ethylbenzene

-

Concentrated Nitric Acid (~70%)

-

Concentrated Sulfuric Acid (~98%)

-

Ice

-

Deionized Water

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a calculated amount of concentrated sulfuric acid. Cool the flask in an ice-water bath. Slowly add the stoichiometric amount of concentrated nitric acid via the dropping funnel while maintaining the temperature below 10 °C.

-

Nitration Reaction: To the cooled nitrating mixture, add 1-chloro-2-ethylbenzene dropwise from the dropping funnel at a rate that maintains the reaction temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture slowly over crushed ice with stirring. The crude product may precipitate as a solid or an oil.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Potential Applications in Research and Development

While specific applications for this compound are not extensively documented in publicly available literature, its structural features suggest its utility as an intermediate in the synthesis of more complex molecules. Chlorinated nitroaromatic compounds are known to be important building blocks for a variety of industrial chemicals, including pharmaceuticals, dyes, and pesticides[1].

The presence of the nitro group allows for its reduction to an amino group, a key transformation in the synthesis of many biologically active compounds and dyes. The chloro substituent can be a site for nucleophilic aromatic substitution, further functionalizing the molecule. For instance, related compounds like 1,2-dichloro-4-nitrobenzene are used as intermediates in the synthesis of agrochemicals[4].

Given these precedents, this compound could potentially serve as a precursor for:

-

Novel Agrochemicals: By introducing various functional groups through manipulation of the nitro and chloro substituents.

-

Pharmaceutical Intermediates: The core structure could be elaborated to create novel scaffolds for drug discovery.

-

Specialty Dyes and Pigments: The aromatic nitro-chloro functionality is a common feature in many dyestuffs.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons will appear as multiplets or distinct signals in the downfield region (δ 7.0-8.5 ppm). The ethyl group will show a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. |

| ¹³C NMR | Aromatic carbons will appear in the δ 120-150 ppm region. The carbon bearing the nitro group will be significantly downfield. The carbons of the ethyl group will appear in the upfield region. |

| IR Spectroscopy | Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) will be observed around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. C-Cl stretching vibrations will appear in the fingerprint region. Aromatic C-H and C=C stretching bands will also be present. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z 185, with a characteristic isotopic pattern (M+2) at m/z 187 due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the ethyl group. |

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound (CAS 49709-31-1) is not widely available. However, based on the safety data for structurally similar compounds such as 1-chloro-2-nitrobenzene and 1-chloro-4-nitrobenzene, it should be handled with caution as a potentially hazardous substance.

General Hazards of Chloronitroaromatic Compounds:

-

Toxicity: Many nitroaromatic and chlorinated compounds are toxic if swallowed, inhaled, or absorbed through the skin.

-

Irritation: They can cause irritation to the skin, eyes, and respiratory tract.

-

Long-term Effects: Some related compounds are suspected of causing genetic defects or cancer.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to minimize inhalation exposure.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Sources

Structure of 1-Chloro-2-ethyl-4-nitrobenzene

An In-Depth Technical Guide to the Structure, Synthesis, and Reactivity of 1-Chloro-2-ethyl-4-nitrobenzene

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 49709-31-1), a substituted nitroaromatic compound. We will dissect its molecular architecture, explore logical synthetic pathways, and detail methods for its structural characterization using modern spectroscopic techniques. Furthermore, this guide will delve into the molecule's inherent reactivity, governed by the interplay of its functional groups, and discuss its significance as a versatile intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a deep, practical understanding of this compound.

Molecular Structure and Physicochemical Properties

This compound is a derivative of benzene bearing three substituents: a chloro group, an ethyl group, and a nitro group. The specific arrangement of these groups on the aromatic ring dictates its chemical behavior and properties.

IUPAC Name: this compound[1] Molecular Formula: C₈H₈ClNO₂[1] CAS Number: 49709-31-1[1]

The core of the molecule is a benzene ring. The substituents are positioned as follows:

-

Position 1: A chlorine atom.

-

Position 2: An ethyl group (-CH₂CH₃).

-

Position 4: A nitro group (-NO₂).

The electronic nature of these substituents is critical. The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution. The chlorine atom is also electron-withdrawing via induction but is a weak deactivator. The ethyl group is a weak electron-donating group. This combination of functional groups makes this compound a valuable and reactive chemical intermediate.[2]

Visualization of Molecular Structure

Caption: 2D structure of this compound.

Computed Physicochemical Data

The following table summarizes key computed properties for this compound, which are essential for planning experiments and understanding its behavior.

| Property | Value | Source |

| Molecular Weight | 185.61 g/mol | [PubChem][1] |

| Exact Mass | 185.0243562 Da | [PubChem][1] |

| XLogP3 | 3.2 | [PubChem][1] |

| Hydrogen Bond Donor Count | 0 | [PubChem][1] |

| Hydrogen Bond Acceptor Count | 2 | [PubChem][1] |

| Rotatable Bond Count | 2 | [PubChem][1] |

| Topological Polar Surface Area | 45.8 Ų | [PubChem][1] |

Synthesis Pathway and Experimental Protocol

Chlorinated nitroaromatic compounds are important industrial building blocks.[3] A logical and common synthetic approach for a polysubstituted benzene like this involves the strategic introduction of functional groups, considering their directing effects. The most straightforward synthesis is the nitration of 1-chloro-2-ethylbenzene. The ethyl group is an ortho-, para-director. Since the para position is sterically less hindered, it is the favored position for nitration.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the nitration of 1-chloro-2-ethylbenzene.

Protocol: Synthesis of this compound

This protocol is based on standard nitration procedures for aromatic compounds.[4]

Materials:

-

1-Chloro-2-ethylbenzene

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid with constant stirring. Allow the mixture to cool to 0-5 °C.

-

Reaction: To a separate flask containing 1-chloro-2-ethylbenzene, slowly add the chilled nitrating mixture dropwise via a dropping funnel. Maintain the reaction temperature below 10 °C using the ice bath to prevent over-nitration and side reactions.

-

Reaction Monitoring: Stir the mixture vigorously for 1-2 hours after the addition is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, pour the mixture slowly over a large volume of crushed ice with stirring.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with dichloromethane (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment are critical. The combination of NMR, IR, and Mass Spectrometry provides unambiguous confirmation of the target molecule's structure.

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Ethyl Group: A triplet around 1.2-1.4 ppm (3H, -CH₃) and a quartet around 2.7-2.9 ppm (2H, -CH₂-). Aromatic Protons: Three distinct signals in the aromatic region (7.5-8.5 ppm). Expect a doublet for the proton ortho to the nitro group, a doublet of doublets for the proton between the nitro and chloro groups, and a doublet for the proton ortho to the ethyl group. |

| ¹³C NMR | Expect 8 distinct signals corresponding to the 8 carbon atoms in the molecule, including two signals for the ethyl group and six for the substituted benzene ring. |

| IR (Infrared) | N-O Stretch (Nitro): Strong, characteristic asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹. C-Cl Stretch: A band in the 1000-1100 cm⁻¹ region. Aromatic C-H Stretch: Signals above 3000 cm⁻¹. Alkyl C-H Stretch: Signals just below 3000 cm⁻¹. Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region. |

| MS (Mass Spec) | Molecular Ion (M⁺): A peak at m/z ≈ 185, corresponding to the molecular weight. Isotope Peak (M+2): A significant peak at m/z ≈ 187 (approximately one-third the intensity of M⁺) due to the ³⁷Cl isotope. Fragmentation: Loss of NO₂ (m/z 46), C₂H₅ (m/z 29), and Cl (m/z 35/37) are expected fragmentation pathways. |

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the powerful electron-withdrawing nitro group, which significantly influences the chemistry of the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway of interest is Nucleophilic Aromatic Substitution (SNAr). The nitro group at position 4 strongly activates the chloro-substituent at position 1 for displacement by nucleophiles. The electron-withdrawing effect of the nitro group stabilizes the negatively charged intermediate (Meisenheimer complex), which is the rate-determining step of the reaction.

This makes the compound an excellent precursor for synthesizing a wide range of derivatives by reacting it with nucleophiles such as alkoxides, amines, and thiolates.[2][5]

SNAr Reaction Pathway

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Other Reactions

-

Reduction of Nitro Group: The nitro group can be readily reduced to an amine (-NH₂) using various reducing agents (e.g., H₂/Pd, Sn/HCl). This transformation is fundamental in the synthesis of dyes, pharmaceuticals, and other fine chemicals.

-

Side-Chain Reactivity: The benzylic protons on the ethyl group are susceptible to radical halogenation under appropriate conditions, offering another handle for functionalization.

Safety and Handling

Compounds of this class (chlorinated nitroaromatics) are generally considered hazardous and must be handled with appropriate care.[3] While a specific safety data sheet for this compound is not widely available, data from close analogs like 1-chloro-4-nitrobenzene and 1-chloro-2-nitrobenzene provide essential guidance.[6][7][8]

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[7] May cause damage to organs through prolonged or repeated exposure.[7][8] Suspected of causing genetic defects and cancer.[7]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7][9]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[6][9]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.[7]

Conclusion

This compound is a structurally defined organic compound with significant potential as a chemical intermediate. Its value lies in the predictable reactivity conferred by its specific arrangement of chloro, ethyl, and nitro functional groups. The strong activation of the chloro substituent towards nucleophilic aromatic substitution is its most prominent chemical feature, providing a gateway to a diverse array of more complex molecules. A thorough understanding of its synthesis, spectroscopic properties, and reactivity, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in research and development.

References

- PubChem. This compound | C8H8ClNO2 | CID 20792203. National Center for Biotechnology Information.

- PubChem. 1-(2-Chloroethyl)-4-nitrobenzene | C8H8ClNO2 | CID 285846. National Center for Biotechnology Information.

- Loba Chemie. 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS CAS-No.. (2019-01-17).

- Inchem.org. ICSC 0028 - 1-CHLORO-2-NITROBENZENE.

- Cole-Parmer. Material Safety Data Sheet - 1-Chloro-4-nitrobenzene, 99%.

- PubChem. 1-Chloro-4-ethyl-2-nitro-benzene | C8H8ClNO2 | CID 13792156. National Center for Biotechnology Information.

- Sdfine. 1-chloro-2-nitrobenzene.

- PubChem. 4-Chloro-1-ethyl-2-nitrobenzene | C8H8ClNO2 | CID 15892659. National Center for Biotechnology Information.

- MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (2012).

- NIST. Benzene, 1-chloro-4-nitro-. NIST WebBook.

- ResearchGate. Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3).

- Quora. What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene?. (2020-07-13).

- NIST. Benzene, 1-chloro-4-nitro-. NIST WebBook.

- ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (2025-10-16).

- NIST. Benzene, 1-chloro-4-ethyl-. NIST WebBook.

- ResearchGate. Figure S19: 1 H NMR spectra of 1-chloro-4-(2-nitrovinyl) benzene (1e)....

- SpectraBase. 1-Chloro-2-ethyl-benzene - Optional[1H NMR] - Chemical Shifts.

- SpectraBase. 1-Chloro-4-nitro-benzene - Optional[MS (GC)] - Spectrum.

- SpectraBase. 1-Chloro-2-nitro-benzene - Optional[Vapor Phase IR] - Spectrum.

- SpectraBase. 1-Chloro-2-nitro-benzene - Optional[1H NMR] - Spectrum.

- Chemistry Stack Exchange. 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. (2017-04-19).

- NIST. Benzene, 2-chloro-1-methoxy-4-nitro-. NIST WebBook.

- Chemical Register. This compound (CAS No. 49709-31-1) Suppliers.

- Wikipedia. Petrochemical.

- Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis.

Sources

- 1. This compound | C8H8ClNO2 | CID 20792203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. quora.com [quora.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. lobachemie.com [lobachemie.com]

- 7. westliberty.edu [westliberty.edu]

- 8. ICSC 0028 - 1-CHLORO-2-NITROBENZENE [inchem.org]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Spectroscopic Guide to the Characterization of 1-Chloro-2-ethyl-4-nitrobenzene

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 1-Chloro-2-ethyl-4-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted spectroscopic data based on established principles and data from analogous compounds. It further details the standard methodologies for acquiring such data, ensuring a self-validating approach to structural confirmation.

Introduction: The Molecular Blueprint

This compound, with the molecular formula C₈H₈ClNO₂, is a substituted aromatic compound of interest in various chemical syntheses.[1] Its structure, featuring a benzene ring with chloro, ethyl, and nitro substituents, gives rise to a unique spectroscopic fingerprint. Accurate characterization of this molecule is paramount for quality control, reaction monitoring, and ensuring the integrity of downstream applications. This guide will delve into the predicted infrared (IR), nuclear magnetic resonance (¹H and ¹³C NMR), and mass spectrometry (MS) data for this compound.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Predicted IR Data

The predicted significant IR absorption bands for this compound are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2975-2850 | Medium | Aliphatic C-H Stretch (ethyl group) |

| ~1590, ~1475 | Medium-Strong | C=C Aromatic Ring Stretch |

| ~1525-1475 | Strong | Asymmetric NO₂ Stretch |

| ~1355-1315 | Strong | Symmetric NO₂ Stretch |

| ~1100-1000 | Strong | C-Cl Stretch |

| ~850-800 | Strong | C-H Out-of-plane Bending (Aromatic) |

Interpretation of the Predicted IR Spectrum

The IR spectrum of this compound is expected to be dominated by the strong absorptions of the nitro group. Aromatic nitro compounds typically display two distinct, strong bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds, predicted here in the ranges of 1525-1475 cm⁻¹ and 1355-1315 cm⁻¹, respectively.[2][3] The presence of C-H bonds in both the aromatic ring and the ethyl group will give rise to stretching vibrations in the 3100-2850 cm⁻¹ region. The aromatic C=C stretching vibrations will appear as a pair of bands around 1590 cm⁻¹ and 1475 cm⁻¹. The C-Cl stretch is anticipated to be a strong band in the 1100-1000 cm⁻¹ region. Finally, the substitution pattern on the benzene ring is expected to produce strong C-H out-of-plane bending vibrations in the 850-800 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is commonly employed. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil). For a soluble sample, a solution can be prepared using a suitable solvent (e.g., CCl₄, CS₂) that has minimal absorption in the regions of interest.

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Data Acquisition: A background spectrum of the KBr pellet or solvent is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted to yield the spectrum of the compound.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the familiar spectrum of absorbance or transmittance versus wavenumber.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. It is arguably the most powerful tool for structure elucidation in organic chemistry.

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound are presented below (predicted for a 300 MHz spectrometer using CDCl₃ as the solvent).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | H-3 |

| ~8.0 | dd | 1H | H-5 |

| ~7.5 | d | 1H | H-6 |

| ~2.8 | q | 2H | -CH₂- |

| ~1.3 | t | 3H | -CH₃ |

Interpretation of the Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The nitro group is a strong electron-withdrawing group and will significantly deshield the ortho and para protons. The proton at position 3 (H-3), being ortho to the nitro group, is expected to be the most deshielded and appear as a doublet around 8.2 ppm. The proton at position 5 (H-5) is meta to the nitro group and ortho to the chloro group and is predicted to be a doublet of doublets around 8.0 ppm. The proton at position 6 (H-6), being ortho to the chloro group, is expected to be the least deshielded of the aromatic protons and appear as a doublet around 7.5 ppm.

The ethyl group will give rise to a quartet for the methylene (-CH₂-) protons around 2.8 ppm due to coupling with the adjacent methyl protons, and a triplet for the methyl (-CH₃) protons around 1.3 ppm due to coupling with the methylene protons.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are listed below (predicted for a 75 MHz spectrometer using CDCl₃ as the solvent).

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C-4 (C-NO₂) |

| ~138 | C-2 (C-CH₂CH₃) |

| ~135 | C-1 (C-Cl) |

| ~128 | C-6 |

| ~125 | C-5 |

| ~122 | C-3 |

| ~26 | -CH₂- |

| ~15 | -CH₃ |

Interpretation of the Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The carbons attached to the electron-withdrawing nitro and chloro groups (C-4 and C-1) will be significantly deshielded and appear at the downfield end of the aromatic region. The carbon bearing the nitro group (C-4) is predicted to be the most deshielded, around 148 ppm. The other aromatic carbons will appear in the typical range of 122-138 ppm. The two aliphatic carbons of the ethyl group will be found at the upfield end of the spectrum, with the methylene carbon (-CH₂-) around 26 ppm and the methyl carbon (-CH₃) around 15 ppm.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Instrument Setup: The sample is placed in an NMR tube and inserted into the spectrometer. The magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Data Processing: The FID is Fourier-transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (δ = 0.00 ppm).

Predicted Mass Spectrometry (MS)